
Teneligliptin hydrobromide anhydrous
Overview
Description
Teneligliptin hydrobromide anhydrous is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). It acts by prolonging the activity of incretin hormones (e.g., GLP-1), enhancing insulin secretion, and suppressing glucagon release . Structurally, it features a unique "J-shaped" conformation with an "anchor-lock domain," contributing to its high potency and prolonged duration of action . Pharmacologically, it exhibits exceptional selectivity for DPP-4 (IC₅₀ = 0.37 nM for human DPP-4) over related enzymes like DPP-8 and DPP-9 (IC₅₀ = 260 nM and 540 nM, respectively), minimizing off-target effects . Additionally, it demonstrates β₂-adrenergic receptor (β₂AR) blockade and antioxidant properties, which are uncommon among DPP-4 inhibitors .
Analytical methods for quantifying this compound include reversed-phase high-performance liquid chromatography (RP-HPLC), UV spectrophotometry, and high-performance thin-layer chromatography (HPTLC), with validated stability-indicating assays ensuring robustness under stress conditions (e.g., hydrolysis, oxidation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of teneligliptin hydrobromide involves multiple steps, starting with the preparation of intermediates. One common route includes the preparation of a reactive nosyl derivative of L-proline methyl ester, followed by nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. The final product is obtained through amidation and deprotection reactions .
Industrial Production Methods
Industrial production of teneligliptin hydrobromide often involves optimizing reaction conditions to control impurities and improve yield. Techniques such as rotary evaporation, spray drying, and freeze drying are employed to produce the amorphous form of the compound .
Chemical Reactions Analysis
Types of Reactions
Teneligliptin hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Nucleophilic substitution is a key reaction in its synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of teneligliptin hydrobromide include hydrobromic acid, acetic acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of teneligliptin hydrobromide include its various intermediates and degradation products, which are identified and characterized using techniques like liquid chromatography-mass spectrometry .
Scientific Research Applications
Key Mechanisms:
- DPP-4 Inhibition : IC50 values for DPP-4 inhibition are approximately 1 nM in human plasma.
- GLP-1 Regulation : Increases active GLP-1 concentration, thereby improving glycemic control.
Pharmacokinetics
The pharmacokinetic profile of Teneligliptin hydrobromide anhydrous is characterized by its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Tmax | 1 hour |
Half-life | 18.9 hours |
Renal Excretion | ~34% unchanged |
Metabolism | CYP3A4, FMO1, FMO3 |
Teneligliptin is primarily metabolized by cytochrome P450 enzymes and is excreted largely unchanged through renal pathways. The long half-life allows for once-daily dosing, which enhances patient compliance .
Efficacy in Clinical Studies
Clinical trials have demonstrated that Teneligliptin significantly reduces HbA1c levels in patients with inadequately controlled type 2 diabetes mellitus. A notable study showed a mean reduction of HbA1c by 0.9% after 12 weeks of treatment compared to placebo .
Summary of Clinical Trial Results
Study Reference | Population | Treatment Duration | HbA1c Reduction | Statistical Significance |
---|---|---|---|---|
100 T2DM patients | 12 weeks | -0.9% ± 0.6% | P < .001 | |
Various studies | Up to 24 weeks | -0.57% | Not statistically significant |
Safety Profile
Teneligliptin has a favorable safety profile with low incidences of hypoglycemia. Common side effects include gastrointestinal disturbances; however, serious adverse effects are rare . Its unique structure contributes to its efficacy while minimizing the risk of drug-drug interactions.
Case Studies and Real-world Applications
Several case studies highlight the effectiveness of Teneligliptin in diverse populations:
Case Study 1: Efficacy in Elderly Patients
In a study involving elderly patients with type 2 diabetes mellitus, Teneligliptin improved glycemic control without significant adverse effects or hypoglycemic episodes.
Case Study 2: Patients with Renal Impairment
Research indicates that Teneligliptin is both safe and effective in patients with renal impairment. A study noted significant reductions in blood glucose levels without major changes in pharmacokinetic parameters among these patients .
Mechanism of Action
Teneligliptin hydrobromide exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme, which is responsible for degrading glucagon-like peptide-1. By inhibiting this enzyme, teneligliptin hydrobromide increases the levels of active glucagon-like peptide-1, leading to enhanced insulin secretion and reduced blood glucose levels .
Comparison with Similar Compounds
Structural and Pharmacological Differentiation
Key Structural Features:
- Teneligliptin : The "J-shaped" structure with a tri-fluorophenyl-based scaffold and five-membered ring system enhances binding affinity to DPP-4 . This design contrasts with linear or bicyclic scaffolds of other DPP-4 inhibitors (e.g., Sitagliptin, Saxagliptin).
Pharmacological Differentiation:
Analytical and Stability Profiles
This compound requires tailored analytical methods due to its solubility and degradation behavior:
- Solubility: Freely soluble in methanol and aqueous buffers (pH 6.8), facilitating formulation .
- Stability : Degrades under oxidative and hydrolytic stress, necessitating stability-indicating methods for quantification (Table 1) .
Table 1: Comparison of Analytical Methods
Clinical and Functional Comparisons
- Efficacy in T2DM: Teneligliptin reduces HbA1c by ~0.8–1.0% as monotherapy or in combination with metformin, comparable to other DPP-4 inhibitors .
- Unique Applications: Unlike most DPP-4 inhibitors, Teneligliptin and Retagliptin inhibit α-MSH-stimulated melanogenesis and activate autophagy in melanocytes, suggesting utility in hyperpigmentation disorders .
- Safety Profile : High selectivity for DPP-4 reduces risks of immune-related adverse effects (e.g., pancreatitis) associated with broader enzyme inhibition .
Biological Activity
Teneligliptin hydrobromide anhydrous is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). It functions by enhancing the levels of incretin hormones, which play a critical role in glucose metabolism. This article delves into the biological activity of Teneligliptin, exploring its mechanisms, efficacy, safety profile, and pharmacokinetics through various studies and clinical trials.
Teneligliptin works by competitively inhibiting DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, Teneligliptin increases the concentration of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism effectively lowers blood glucose levels.
Key Mechanisms:
- DPP-4 Inhibition : IC50 values for DPP-4 inhibition are reported at approximately 1 nM in human plasma .
- GLP-1 Regulation : Increases active GLP-1 concentration, thereby improving glycemic control .
Efficacy in Clinical Studies
Clinical trials have demonstrated that Teneligliptin significantly reduces HbA1c levels in patients with inadequately controlled T2DM. A notable study showed a mean reduction of HbA1c by 0.9% after 12 weeks of treatment compared to placebo .
Table 1: Summary of Clinical Trial Results
Study Reference | Population | Treatment Duration | HbA1c Reduction | Statistical Significance |
---|---|---|---|---|
100 T2DM patients | 12 weeks | -0.9% ± 0.6% | P < .001 | |
Various studies | Up to 24 weeks | -0.57% | Not statistically significant |
Safety Profile
Teneligliptin has been found to have a favorable safety profile with low incidences of hypoglycemia. Common side effects include gastrointestinal disturbances, but serious adverse effects are rare .
Pharmacokinetics
The pharmacokinetics of Teneligliptin reveal important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Tmax occurs at approximately 1 hour post-administration.
- Half-life : The elimination half-life is around 18.9 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized via CYP3A4 and flavin-containing monooxygenases (FMO1 and FMO3) with minimal impact on other cytochrome P450 enzymes .
- Excretion : Approximately 34% is excreted unchanged via renal pathways, while the remainder is metabolized .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tmax | 1 hour |
Half-life | 18.9 hours |
Renal Excretion | ~34% unchanged |
Metabolism | CYP3A4, FMO1, FMO3 |
Case Studies and Real-world Applications
Several case studies highlight the effectiveness of Teneligliptin in diverse populations:
Case Study 1: Efficacy in Elderly Patients
In a study involving elderly patients with T2DM, Teneligliptin was shown to improve glycemic control without significant adverse effects or hypoglycemic episodes.
Case Study 2: Patients with Renal Impairment
Research indicates that Teneligliptin is safe and effective in patients with renal impairment. A study noted significant reductions in blood glucose levels without major changes in pharmacokinetic parameters among these patients .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Teneligliptin hydrobromide anhydrous in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely validated method. Key parameters include:
- Column : Inertsil ODS C18 (4.6 × 250 mm, 5 µm) or equivalent .
- Mobile Phase : Buffers (e.g., 0.1% ammonium formate, pH 3.0) combined with acetonitrile in gradient elution .
- Detection Wavelength : 248 nm for Teneligliptin and 237–247.5 nm for co-administered drugs like Metformin .
- Validation : Follows ICH Q2(R1) guidelines for linearity (1–20 µg/mL), precision (RSD <2%), and accuracy (recovery 90–110%) .
Q. How can researchers assess Teneligliptin's stability under forced degradation conditions?
- Methodological Answer : Conduct stress testing under ICH-recommended conditions:
- Acid/Base Hydrolysis : Use 0.1–1M HCl/NaOH at 60–80°C for 24–48 hours .
- Oxidative Stress : 3–30% H₂O₂ at room temperature for 6–24 hours .
- Photostability : Expose to UV light (1.2 million lux-hours) .
- Key Observations : Significant degradation occurs in basic, neutral, and oxidative conditions, but not under thermal or acidic stress . Degradation products are quantified using validated RP-HPLC or TLC-densitometric methods .
Q. What are the primary pharmacokinetic parameters of Teneligliptin in preclinical models?
- Methodological Answer : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) to measure:
- Plasma Protein Binding : ~80–85% in rats, assessed via equilibrium dialysis .
- Half-Life : ~24 hours in Zucker fa/fa rats, reflecting prolonged DPP-4 inhibition .
- Bioavailability : >60% in oral administrations, determined using AUC comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation pathway data for Teneligliptin?
- Methodological Answer : Employ orthogonal analytical techniques to cross-validate results:
- Mass Spectrometry (MS) : Identifies degradation products via molecular ion peaks and fragmentation patterns .
- High-Resolution TLC : Validates HPLC findings using mobile phases like toluene-ethyl acetate-methanol (6:3:1) .
- Statistical Analysis : Use ANOVA to compare degradation rates across methods (e.g., Bonferroni correction at 95% confidence) .
Q. What strategies are effective for impurity profiling in Teneligliptin-Metformin combination tablets?
- Methodological Answer : Develop a stability-indicating RP-HPLC method with UV/PDA detection:
- Column : C18 with 3 µm particle size for high resolution .
- Gradient Elution : Separate impurities (e.g., melamine, cyanocobalamin) using 0.1% trifluoroacetic acid and acetonitrile .
- Validation : Ensure specificity via peak purity index (>0.99) and quantify impurities at LOQ levels (0.05–0.1%) .
Q. How can researchers evaluate Teneligliptin's efficacy in preserving β-cell function in diabetic models?
- Methodological Answer : Combine in vitro and in vivo approaches:
- In Vitro : Measure DPP-4 inhibition (IC₅₀ ~1 nM) using recombinant enzyme assays .
- In Vivo : Administer 20–40 mg/kg/day to Zucker fa/fa rats; monitor HbA1c reduction and GLP-1 elevation via ELISA .
- Mechanistic Studies : Assess PRDX3 acetylation in β-cells under hyperglycemic conditions using Western blotting .
Q. What statistical approaches are recommended for comparing analytical method performance?
- Methodological Answer : Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to evaluate:
- Precision : Intra-day/inter-day RSD values across methods (UV, HPLC, HPTLC) .
- Accuracy : Recovery rates at LOQ, 50%, 100%, and 150% spiked concentrations .
- Software : Use GraphPad Prism (v5+) for regression analysis and outlier detection .
Q. Method Validation and Optimization
Q. How to design a robust RP-HPLC method for Teneligliptin in combination therapies?
- Methodological Answer : Implement Analytical Quality by Design (AQbD) principles:
- Critical Parameters : Optimize pH (2.5–3.5), buffer concentration (10–50 mM), and column temperature (25–40°C) via DoE .
- Risk Assessment : Use Failure Mode Effects Analysis (FMEA) to prioritize factors like mobile phase composition .
- White Analytical Chemistry (WAC) : Ensure eco-friendliness by minimizing organic solvent use (e.g., <30% acetonitrile) .
Q. What are the key considerations for validating a stability-indicating method?
- Methodological Answer : Follow ICH Q1A(R2) and Q2(R1) guidelines:
- Forced Degradation : Confirm method specificity by resolving parent drug peaks from degradation products .
- Linearity : R² ≥0.998 over 50–150% of target concentration .
- Robustness : Test ±10% variations in flow rate, wavelength, and mobile phase ratio .
Q. Data Interpretation and Reporting
Q. How to address interspecies variability in Teneligliptin pharmacokinetic data?
Properties
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIOMHUGCXFIU-MAYGPZJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65Br5N12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238219 | |
Record name | Teneligliptin hydrobromide anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1257.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906093-29-6 | |
Record name | Teneligliptin hydrobromide anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teneligliptin hydrobromide anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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